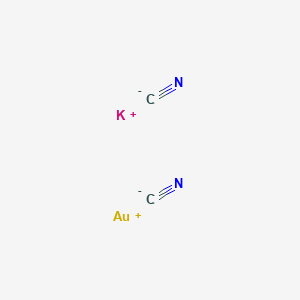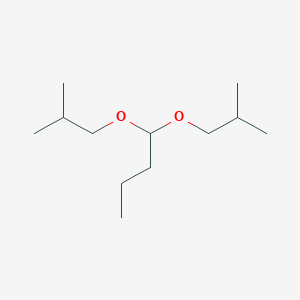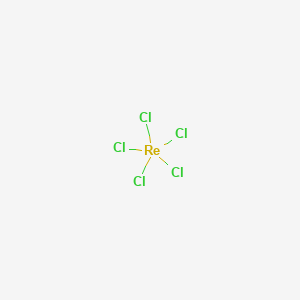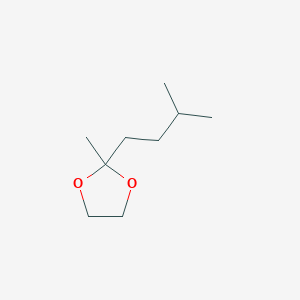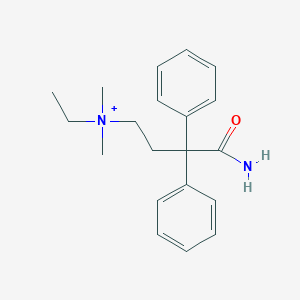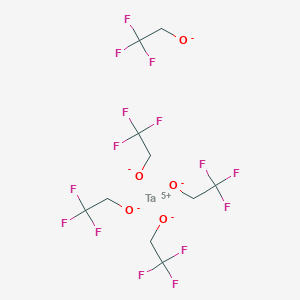
Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate): is a chemical compound with the formula Ta(OCF₃)₅ It is an organometallic compound where tantalum is coordinated to five 2,2,2-trifluoroethan-1-olate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) typically involves the reaction of tantalum pentachloride (TaCl₅) with 2,2,2-trifluoroethanol (CF₃CH₂OH) in the presence of a base. The reaction proceeds as follows:
TaCl5+5CF3CH2OH→Ta(OCF3)5+5HCl
The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization or sublimation.
Industrial Production Methods: Industrial production methods for Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) can undergo various chemical reactions, including:
Substitution Reactions: The 2,2,2-trifluoroethan-1-olate ligands can be substituted with other ligands, such as alkoxides or amides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of tantalum can change.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tantalum oxides and 2,2,2-trifluoroethanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkoxides or amides in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing or reducing agents, depending on the desired reaction.
Hydrolysis: Water or aqueous solutions.
Major Products Formed:
Substitution Reactions: New tantalum complexes with different ligands.
Oxidation and Reduction Reactions: Tantalum compounds with different oxidation states.
Hydrolysis: Tantalum oxides and 2,2,2-trifluoroethanol.
Aplicaciones Científicas De Investigación
Chemistry: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used as a precursor in the synthesis of other tantalum compounds. It is also used in catalysis, where it can act as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s unique properties make it a candidate for research in these fields. For example, its potential use in drug delivery systems or as a contrast agent in imaging techniques is being explored.
Industry: In industry, Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is used in the production of advanced materials, such as thin films and coatings. It is also used in the electronics industry for the fabrication of tantalum-based components.
Mecanismo De Acción
The mechanism by which Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) exerts its effects depends on the specific application. In catalysis, the compound can activate substrates through coordination to the tantalum center, facilitating various chemical transformations. The 2,2,2-trifluoroethan-1-olate ligands can also influence the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Pentakis(dimethylamido)tantalum: This compound, with the formula Ta(NMe₂)₅, is similar in that it is also a tantalum(V) compound with five ligands. it has dimethylamido ligands instead of 2,2,2-trifluoroethan-1-olate ligands.
Tantalum(V) ethoxide: Another similar compound, Ta(OEt)₅, where the ligands are ethoxide groups.
Uniqueness: Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) is unique due to the presence of the trifluoromethyl group in its ligands. This group imparts unique electronic and steric properties to the compound, influencing its reactivity and applications. The trifluoromethyl group also enhances the compound’s stability and resistance to hydrolysis compared to other tantalum(V) compounds.
Propiedades
IUPAC Name |
tantalum(5+);2,2,2-trifluoroethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C2H2F3O.Ta/c5*3-2(4,5)1-6;/h5*1H2;/q5*-1;+5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQYLUGYVZNMLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].C(C(F)(F)F)[O-].[Ta+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F15O5Ta |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620285 |
Source


|
| Record name | Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-54-8 |
Source


|
| Record name | Tantalum(5+) pentakis(2,2,2-trifluoroethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









